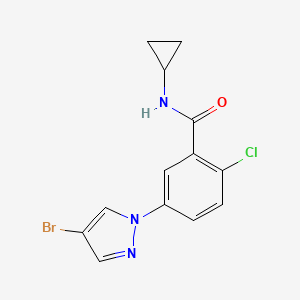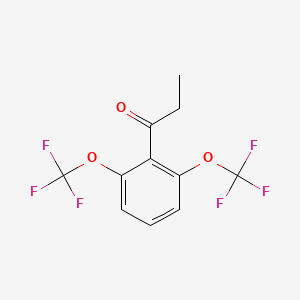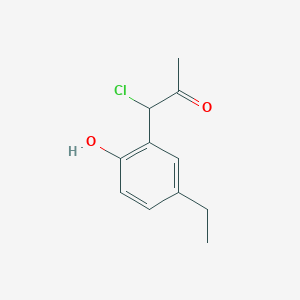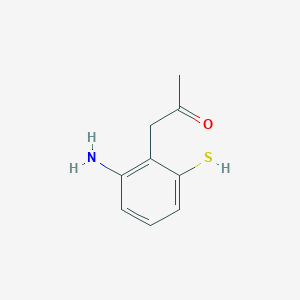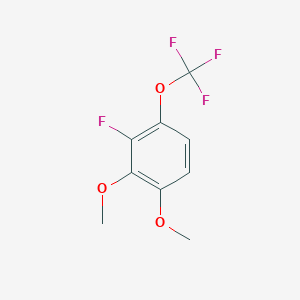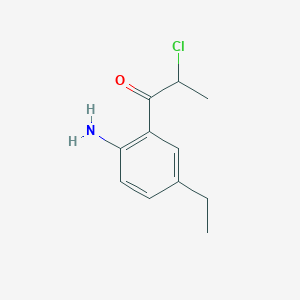
1-(2-Amino-5-ethylphenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-ethylphenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C10H12ClNO. This compound is characterized by the presence of an amino group, an ethyl group, and a chlorine atom attached to a propanone backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-ethylphenyl)-2-chloropropan-1-one typically involves the reaction of 2-amino-5-ethylphenol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the propanone moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-5-ethylphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(2-Amino-5-ethylphenyl)-2-chloropropan-1-one is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-ethylphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(2-Amino-5-methylphenyl)-2-chloropropan-1-one
- 1-(2-Amino-5-ethylphenyl)-2-bromopropan-1-one
- 1-(2-Amino-5-ethylphenyl)-2-chlorobutan-1-one
Uniqueness: 1-(2-Amino-5-ethylphenyl)-2-chloropropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H14ClNO |
|---|---|
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
1-(2-amino-5-ethylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-8-4-5-10(13)9(6-8)11(14)7(2)12/h4-7H,3,13H2,1-2H3 |
Clé InChI |
JQDABWKMYXNXOP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)N)C(=O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)
![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)



